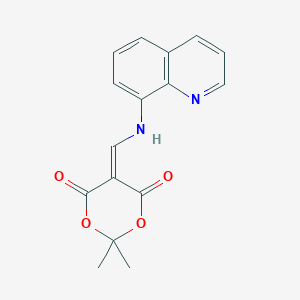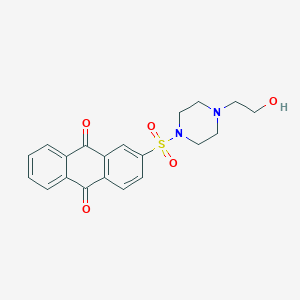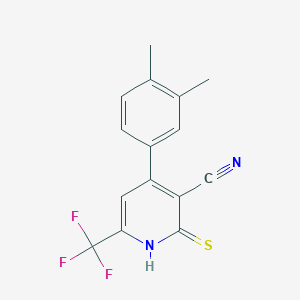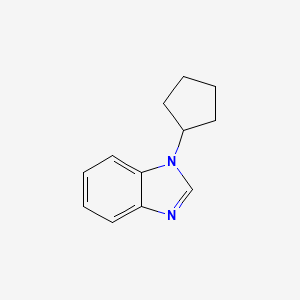
2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest includes structural motifs common to several areas of organic and medicinal chemistry, such as dioxane diones and quinolylamino groups. These features suggest potential for various chemical reactions and properties, making it a candidate for detailed study in synthetic and applied chemistry contexts.
Synthesis Analysis
Synthetic approaches to complex molecules like the one mentioned typically involve multi-step reactions, starting from simpler precursors. For example, the synthesis of polyoxymethylene dimethyl ethers (Baranowski et al., 2017) demonstrates the complexity and innovation required in creating compounds with multiple functional groups, which can be related to the synthetic challenge posed by our target compound (Baranowski, Bahmanpour, & Kröcher, 2017).
Molecular Structure Analysis
The structural analysis of complex molecules typically involves spectroscopic techniques and computational modeling. The presence of a dioxane ring and a quinolylamino moiety in the compound suggests a rigid framework with potential for interesting electronic properties, as seen in the study of methylene-linked liquid crystal dimers (Henderson & Imrie, 2011) (Henderson & Imrie, 2011).
Chemical Reactions and Properties
The compound's reactivity would be influenced by its functional groups. For instance, dioxane derivatives are known for participating in a variety of chemical reactions, offering pathways to modify the compound or derive new compounds with potentially useful properties (Pellissier, 2014) (Pellissier, 2014).
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, and solubility, would be crucial for its application in any field. These properties are often determined experimentally and can be influenced by the compound's molecular structure, as seen in the properties of 1,4-dioxane as a water contaminant (Godri Pollitt et al., 2019) (Godri Pollitt et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of organic chemistry research. Studies like the synthesis and reactivity of methylene- and alkylidenecyclopropane derivatives highlight the importance of understanding these properties for practical applications (Pellissier, 2014) (Pellissier, 2014).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Facile Synthesis Techniques : The compound has been utilized in the synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, showcasing its role in producing 2-cyano-4-quinolinones, substances valuable in various chemical research domains due to their potential biological activities (Moon-Kook Jeon & K. Kim, 2000).
Advanced Drug Precursors : Research has explored the reactivity of this compound with active methylene nitriles, leading to the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives are noteworthy for their potential as drug precursors and as perspective ligands in medicinal chemistry (V. Dotsenko et al., 2019).
Crystallography and Molecular Structures : The compound contributes significantly to the study of supramolecular structures, with investigations into its derivatives revealing insights into molecular conformations and interactions. Such studies are crucial for understanding the physical and chemical properties of new synthetic materials (J. N. Low et al., 2002).
Chemical Reactivity and Applications : The versatility of this compound extends to its reactivity, offering pathways to novel chemical entities with potential applications in materials science and organic synthesis. For instance, the boron difluoride complexes of carbamoyl Meldrum's acids, derived from similar compounds, are noted for their stability and ease of isolation, indicating their utility in further chemical research (Natalia Pawelska et al., 2012).
Propriétés
IUPAC Name |
2,2-dimethyl-5-[(quinolin-8-ylamino)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-16(2)21-14(19)11(15(20)22-16)9-18-12-7-3-5-10-6-4-8-17-13(10)12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIKDYLTILMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)



![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)



![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)